Biochemical Potency for LSD1 Inhibition Compared to Potent Clinical Candidates
CBB1003 exhibits moderate biochemical potency against LSD1, with an IC50 of 10.54 μM in a mass spectrometry-based demethylation assay [1]. This is significantly less potent than many other LSD1 inhibitors that have entered clinical trials. For example, ORY-1001 (iadademstat) and GSK2879552 are irreversible inhibitors with reported IC50 values of <20 nM and 16 nM, respectively, representing a potency difference of over 500-fold [2][3]. This lower potency suggests CBB1003 may be more suitable for studying on-target effects that require less complete target engagement or for applications where high potency is not required, such as in certain cellular differentiation studies.
| Evidence Dimension | Biochemical IC50 for LSD1 inhibition |
|---|---|
| Target Compound Data | 10.54 μM |
| Comparator Or Baseline | ORY-1001 (IC50 <20 nM); GSK2879552 (IC50 16 nM) |
| Quantified Difference | Approximately 500-fold to 650-fold less potent |
| Conditions | In vitro demethylation assay using purified recombinant LSD1 and H3K4me2 peptide substrate |
Why This Matters
This potency profile defines CBB1003 as a tool compound for cellular assays where moderate LSD1 inhibition is sufficient or preferred, distinguishing it from high-potency clinical candidates.
- [1] Wang J, Lu F, Ren Q, et al. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Res. 2011 Dec 1;71(23):7238-49. View Source
- [2] Maes T, et al. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. 2018 Feb 12;33(2):267-278. View Source
- [3] Mohammad HP, et al. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell. 2015 Jul 13;28(1):57-69. View Source
